

An In-depth Technical Guide to Desloratadined5: Structure, Properties, and Application

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For Researchers, Scientists, and Drug Development Professionals

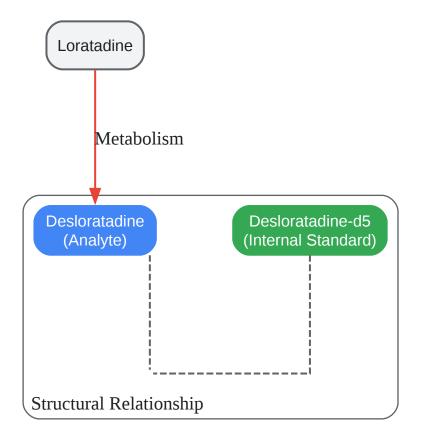
This guide provides a comprehensive technical overview of **Desloratadine-d5**, a deuterated isotopologue of the second-generation antihistamine, Desloratadine. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Desloratadine in biological matrices, a critical requirement for pharmacokinetic, bioequivalence, and metabolism studies.

Core Chemical Structure and Properties

Desloratadine-d5 is structurally identical to Desloratadine, with the exception that five hydrogen atoms on the piperidine ring have been replaced with deuterium. This substitution results in a higher molecular weight, allowing it to be distinguished from the non-labeled analyte by mass spectrometry, while maintaining nearly identical chemical and chromatographic properties.[1][2] Desloratadine itself is the major active metabolite of Loratadine.[3][4]

The relationship between these compounds is illustrated below.





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Caption: Relationship of Loratadine, Desloratadine, and Desloratadine-d5.

Data Presentation: Chemical and Physical Properties

The quantitative properties of **Desloratadine-d5** and its parent compound are summarized below for direct comparison.



Property	Desloratadine-d5	Desloratadine
CAS Number	1020719-34-9[1][5]	100643-71-8[3][4]
Molecular Formula	C19H14D5CIN2[2][6]	C19H19ClN2[3][4]
Molecular Weight	315.85 g/mol [2][6]	310.83 g/mol [3]
IUPAC Name	8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[5] [7]cyclohepta[1,2-b]pyridine-5,5-d2 (Typical representation)	8-chloro-6,11-dihydro-11-(4- piperdinylidene)-5H-benzo[5] [7]cyclohepta[1,2-b]pyridine[3]
Primary Application	Internal Standard for Mass Spectrometry[1][8]	H ₁ -receptor antagonist; Anti- allergic agent[4][9]

Metabolic Pathway of Desloratadine

Desloratadine undergoes extensive metabolism in the liver. The primary pathway involves a three-step sequence to form its major active metabolite, 3-hydroxydesloratadine, which is subsequently inactivated via glucuronidation.[3] Understanding this pathway is crucial for interpreting drug metabolism and pharmacokinetic (DMPK) data.

The metabolic conversion process is outlined in the following diagram.



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Caption: Metabolic pathway of Desloratadine to 3-hydroxydesloratadine.

This pathway highlights the sequential action of UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8) in the formation of the primary metabolite.

Experimental Protocols: Bioanalytical Quantification



Desloratadine-d5 is essential for the sensitive and specific quantification of Desloratadine in biological samples, typically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is based on a validated method for a pharmacokinetic study.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Aliquot Plasma: Transfer 400 μL of the human plasma sample into a clean polypropylene tube.
- Spike Internal Standard: Add 100 μ L of **Desloratadine-d5** working solution (e.g., 10 ng/mL) to the plasma sample.
- Vortex: Vortex the mixture for approximately 5 minutes.
- Alkalinize: Add 100 μL of 0.1 M NaOH solution to the tube.
- Add Extraction Solvent: Add 3 mL of an ethyl acetate: dichloromethane (80:20, v/v) solution.
- Extract: Vortex vigorously for 10 minutes to ensure thorough extraction.
- Centrifuge: Centrifuge the sample at 4000 rpm for 5 minutes at ambient temperature to separate the organic and aqueous layers.
- Isolate & Evaporate: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas.
- Reconstitute: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the instrumental parameters for a validated bioanalytical method.[3]

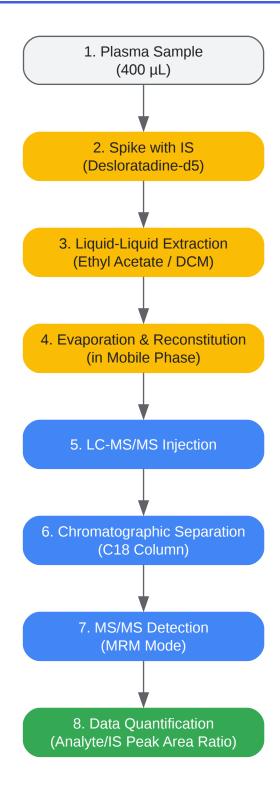


Parameter	Condition	
LC System	Agilent 1200 Series or equivalent	
Mass Spectrometer	MDS SCIEX API-4000 or equivalent triple quadrupole	
Ionization Source	Electrospray Ionization (ESI), Positive Mode	
Column	Xbridge C18 (50 mm × 4.6 mm, 5 μm)[3]	
Column Temperature	40 °C[3]	
Mobile Phase	10 mM Ammonium Formate : Methanol (20:80, v/v)[3]	
Flow Rate	0.7 mL/min (Isocratic)[3]	
Injection Volume	10 μL	
Analyte MRM Transition	Desloratadine: m/z 311.2 → 259.2[3]	
IS MRM Transition	Desloratadine-d5: m/z 316.2 → 264.3[3]	
Retention Time	~0.9 minutes[3]	
Total Run Time	3 minutes[3]	

Experimental Workflow Diagram

The entire process, from sample receipt to final data analysis, can be visualized as a sequential workflow.





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Caption: Bioanalytical workflow for Desloratadine quantification.

This robust and validated methodology ensures high precision and accuracy, with reported recovery of Desloratadine averaging over 90%.[3] The method is linear over a concentration



range of 5.0–5000.0 pg/mL, making it suitable for clinical pharmacokinetic studies following standard therapeutic doses.[3]

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